molecular formula C19H22N2O2S B5603475 2-[4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZIN-1-YL]PHENOL

2-[4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZIN-1-YL]PHENOL

Cat. No.: B5603475
M. Wt: 342.5 g/mol
InChI Key: OGBHVIHUDSACQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZIN-1-YL]PHENOL is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol is 342.14019912 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Minor Groove Binding

The synthetic dye Hoechst 33258, which shares structural similarities with the compound , is known for binding strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has led to its widespread use as a fluorescent DNA stain in cell biology for various purposes, including chromosome and nuclear staining, and flow cytometry for analyzing nuclear DNA content. Additionally, Hoechst derivatives are explored for their potential as radioprotectors and topoisomerase inhibitors, indicating a broad spectrum of research applications for compounds within this family (Issar & Kakkar, 2013).

Ligands in Metal Complexes

N-alkylphenothiazines, chemically related to the subject compound, are known for their versatility, including antibacterial, antifungal, and anticancer activities. Their ability to coordinate with metals has led to the synthesis of biologically active metal complexes with diverse antimicrobial activities and cytotoxic effects against tumor cell lines, highlighting their potential in the synthesis of new related derivatives and metal complexes with promising biological effects (Krstić et al., 2016).

TB Treatment Development

Macozinone, a compound structurally related to the one , is currently under investigation for its efficacy in treating tuberculosis (TB). It targets decaprenylphosphoryl ribose oxidase DprE1, crucial in the synthesis of arabinan polymers of the cell wall in Mycobacterium tuberculosis. Early clinical studies have shown promise, potentially leading to more efficient TB drug regimens (Makarov & Mikušová, 2020).

Therapeutic and Pharmacological Potential

Piperazine derivatives, including the compound in focus, are significant in drug design due to their presence in a wide range of drugs with diverse therapeutic uses. Modifications to piperazine structures have led to the identification of molecules with varied medicinal potential, highlighting the scaffold's flexibility in drug discovery for diseases such as cancer, infectious diseases, and neurological disorders (Rathi et al., 2016).

Properties

IUPAC Name

[4-(2-hydroxyphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-17-8-4-3-7-16(17)20-9-11-21(12-10-20)19(23)18-15-6-2-1-5-14(15)13-24-18/h3-4,7-8,13,22H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBHVIHUDSACQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)N3CCN(CC3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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